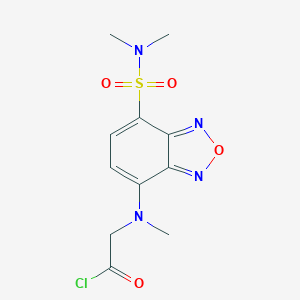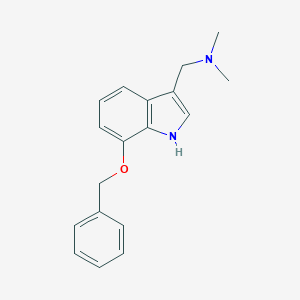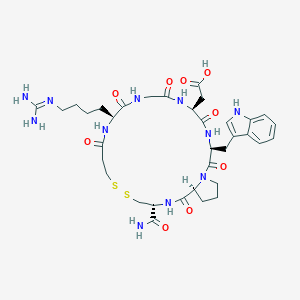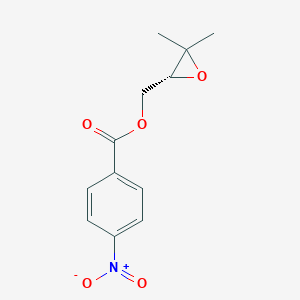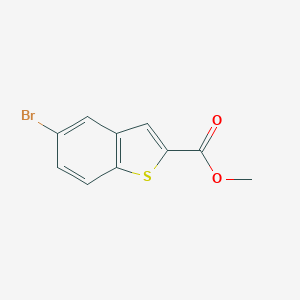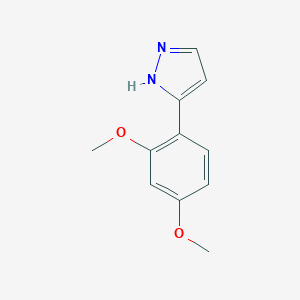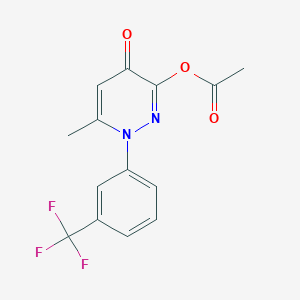
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have demonstrated that 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- can exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. Additionally, this compound has been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its wide range of biological activities, which make it a versatile compound for investigating various disease pathways. Additionally, this compound is relatively easy to synthesize and has good solubility in common organic solvents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential use of this compound as a diagnostic tool for disease detection and monitoring may also be of interest.
In conclusion, 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a promising compound with a wide range of potential applications in medicinal chemistry. Its diverse biological activities make it a versatile compound for investigating various disease pathways, and future research may uncover even more potential uses for this compound.
Synthesemethoden
The synthesis of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 6-methyl-4-hydroxy-3-pyridazinone in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
146824-76-2 |
|---|---|
Produktname |
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C14H11F3N2O3 |
Molekulargewicht |
312.24 g/mol |
IUPAC-Name |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-6-12(21)13(22-9(2)20)18-19(8)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3 |
InChI-Schlüssel |
TTYKWWXECAFZLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Kanonische SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Andere CAS-Nummern |
146824-76-2 |
Synonyme |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
